![molecular formula C9H7BrN2O2 B12994565 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12994565.png)
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Méthodes De Préparation
The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine followed by carboxylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. Palladium catalysts are often used in these reactions.
Applications De Recherche Scientifique
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or a ligand in biochemical assays.
Mécanisme D'action
The mechanism by which 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction pathways, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid include:
4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a similar core structure but differs in the position of the methyl group.
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: Another structurally related compound with slight variations in the ring system.
Pyridine-3-carboxylic acid: A simpler analog that lacks the bromine and methyl substituents but shares the carboxylic acid functional group.
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
4-bromo-1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-5(9(13)14)7-6(12)2-3-11-8(7)10/h2-4H,1H3,(H,13,14) |
Clé InChI |
PQAKZRDDWRNVAC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=CN=C2Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate](/img/structure/B12994485.png)
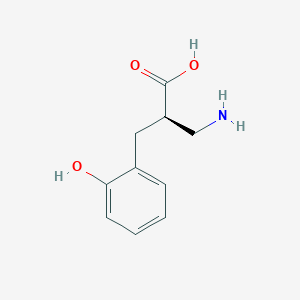

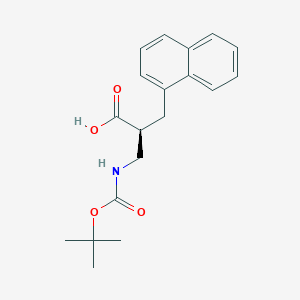
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B12994495.png)
![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12994496.png)
![tert-Butyl (R)-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B12994524.png)
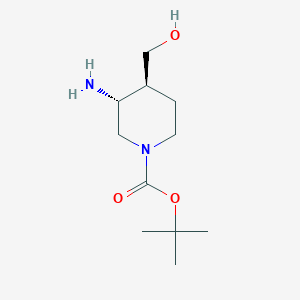

![(S)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12994535.png)
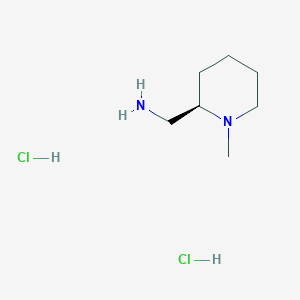
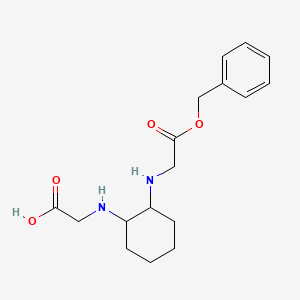

![tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994557.png)
